Cas no 1809-05-8 (Pentane, 3-iodo-)

Pentane, 3-iodo- 化学的及び物理的性質
名前と識別子
-
- Pentane, 3-iodo-
- 3-IODOPENTANE
- 3-Iodo-pentane
- 3-Jod-pentan
- 3-pentyl iodide
- EINECS 217-313-5
- Pentane,3-iodo
- sek.-n-Amyljodid
- DTXSID80171025
- AMINO-PYRROL-2-YL-ACETICACID
- EN300-174910
- VRQDQJYBWZERBW-UHFFFAOYSA-N
- SCHEMBL1040739
- NS00025955
- CHEMBL177307
- 3-Jodpentan
- AKOS006283296
- FT-0601896
- 1809-05-8
-
- MDL: MFCD00013713
- インチ: InChI=1S/C5H11I/c1-3-5(6)4-2/h5H,3-4H2,1-2H3
- InChIKey: VRQDQJYBWZERBW-UHFFFAOYSA-N
- SMILES: IC(CC)CC
計算された属性
- 精确分子量: 197.99100
- 同位素质量: 197.991
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 6
- 回転可能化学結合数: 2
- 複雑さ: 23.1
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0A^2
- XLogP3: 3.4
じっけんとくせい
- 密度みつど: 1.5047
- ゆうかいてん: -85.6°C (estimate)
- Boiling Point: 154.22°C (estimate)
- フラッシュポイント: 44.6°C
- Refractive Index: 1.4952
- PSA: 0.00000
- LogP: 2.61000
Pentane, 3-iodo- Security Information
Pentane, 3-iodo- 税関データ
- 税関コード:2903399090
- 税関データ:
中国税関コード:
2903399090概要:
290399090.他の無環状炭化水素のフッ素化/臭素化またはヨウ素化誘導体。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290399090。無環状炭化水素の臭素化、フッ素化またはヨウ素化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
Pentane, 3-iodo- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-174910-2.5g |
3-iodopentane |
1809-05-8 | 95% | 2.5g |
$997.0 | 2023-09-20 | |
Enamine | EN300-174910-1.0g |
3-iodopentane |
1809-05-8 | 95% | 1g |
$475.0 | 2023-06-08 | |
Enamine | EN300-174910-10g |
3-iodopentane |
1809-05-8 | 95% | 10g |
$3845.0 | 2023-09-20 | |
Enamine | EN300-174910-5g |
3-iodopentane |
1809-05-8 | 95% | 5g |
$1970.0 | 2023-09-20 | |
1PlusChem | 1P0022X4-1g |
Pentane, 3-iodo- |
1809-05-8 | 95% | 1g |
$649.00 | 2024-06-18 | |
Aaron | AR00235G-50mg |
Pentane, 3-iodo- |
1809-05-8 | 95% | 50mg |
$177.00 | 2025-03-13 | |
1PlusChem | 1P0022X4-500mg |
Pentane, 3-iodo- |
1809-05-8 | 95% | 500mg |
$521.00 | 2024-06-18 | |
1PlusChem | 1P0022X4-10g |
Pentane, 3-iodo- |
1809-05-8 | 95% | 10g |
$4815.00 | 2024-06-18 | |
Aaron | AR00235G-5g |
Pentane, 3-iodo- |
1809-05-8 | 95% | 5g |
$2734.00 | 2025-03-13 | |
eNovation Chemicals LLC | K79455-1g |
3-IODOPENTANE |
1809-05-8 | 95% | 1g |
$500 | 2025-02-24 |
Pentane, 3-iodo- 関連文献
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1. Preparation and X-ray crystal-structure determinations of structural isomers of ferrocenyl-substituted dihydrofuransNita A. Lewis,Bhavini Patel,Peter S. White J. Chem. Soc. Dalton Trans. 1983 1367
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S. Bogdanski,A. Ashton,A. G. Fogg,D. Thorburn Burns,J. B. Headridge,Alan Sowerbutts,G. A. East,E. Bishop,L. S. Bark,J. K. Grime,A. C. Mehta,M. Jackson,M. A. Leonard,J. Warren,A. G. Smeeth,I. J. Thomson,G. C. Bell,J. A. W. Dalziel,A. V. Dangi,A. C. Oborne,T. S. West,R. M. Dagnall,P. Whitehead,G. M. Armitage,S. J. Lyle,V. C. Nair,A. Harrison,J. M. Ottaway,I. E. Davidson,W. Franklin Smyth Proc. Soc. Anal. Chem. 1972 9 182
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3. 434. Factors in the formation of isomerically and optically pure alkyl halides. Part IV. The three dealkylation steps in phosphorus trihalide (Cl, Br, I)–alcohol systemsE. J. Coulson,W. Gerrard,H. R. Hudson J. Chem. Soc. 1965 2364
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4. Addition of free radicals to unsaturated systems. Part 23. Photochemical and thermal reactions of trifluoroiodomethane with but-2-ene and but-1-eneTerry Davies,Robert N. Haszeldine,Anthony E. Tipping J. Chem. Soc. Perkin Trans. 1 1980 927
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Yi-Wei Liu,Satpal Singh Badsara,Yi-Chen Liu,Chin-Fa Lee RSC Adv. 2015 5 44299
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6. An empirical relationship between the molecular rotations of optically active 2-halogenoalkanesB. A. Chaudri,D. G. Goodwin,H. R. Hudson J. Chem. Soc. B 1970 1290
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7. A soluble tetranuclear complex capable of an eight-electron changeNita A. Lewis,Bhavini K. Patel Sishta J. Chem. Soc. Chem. Commun. 1984 1428
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Arnold Audsley,Frank R. Goss J. Chem. Soc. 1942 358
Pentane, 3-iodo-に関する追加情報
Introduction to Pentane, 3-iodo (CAS No. 1809-05-8)
Pentane, 3-iodo, with the chemical formula C5H11I, is a significant compound in the realm of organic synthesis and pharmaceutical research. This iodo-substituted pentane derivative has garnered attention due to its versatile applications in the development of fine chemicals and active pharmaceutical ingredients (APIs). The presence of an iodine atom at the 3-position introduces unique reactivity, making it a valuable intermediate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing complex molecular architectures.
The compound's molecular structure, featuring a branched pentane backbone with an iodine substituent, imparts distinct electronic and steric properties. These characteristics are exploited in various synthetic pathways, enabling the efficient construction of biaryl compounds and heterocyclic structures. Recent advancements in synthetic methodologies have highlighted the utility of Pentane, 3-iodo in the preparation of novel pharmacophores, particularly in the design of kinase inhibitors and antiviral agents.
In the context of modern drug discovery, Pentane, 3-iodo has been employed in the synthesis of small-molecule probes to study enzyme mechanisms and cellular pathways. Its role as a precursor in generating libraries of diversified compounds has been instrumental in high-throughput screening campaigns. For instance, researchers have leveraged its reactivity to develop inhibitors targeting aberrant signaling pathways implicated in cancer and inflammatory diseases. The compound's ability to undergo selective functionalization has opened new avenues for medicinal chemists to explore.
One notable application of Pentane, 3-iodo is in the synthesis of complex natural products. Its incorporation into multi-step synthetic routes has facilitated the total synthesis of bioactive molecules derived from plants and microorganisms. These efforts have not only expanded the arsenal of synthetic tools but also provided insights into the structural features essential for biological activity. The compound's stability under various reaction conditions further enhances its appeal as a synthetic building block.
The chemical properties of Pentane, 3-iodo make it particularly useful in polymer chemistry as well. Researchers have investigated its potential as a monomer or cross-linking agent in the development of novel polymers with tailored properties. These materials exhibit enhanced thermal stability and mechanical strength, making them suitable for advanced applications in coatings and adhesives. The ability to precisely control molecular weight and architecture through iodine-mediated reactions has been a key factor in these developments.
Recent studies have also explored the environmental impact of using Pentane, 3-iodo in industrial processes. Efforts to optimize reaction conditions for higher yields and reduced waste have been prioritized. Green chemistry principles have guided these initiatives, emphasizing sustainable practices that minimize hazardous byproducts. The compound's compatibility with catalytic systems that promote energy-efficient reactions aligns with global efforts to reduce the carbon footprint of chemical manufacturing.
The pharmaceutical industry continues to benefit from the versatility of Pentane, 3-iodo. Its role as an intermediate in synthesizing APIs underscores its importance in producing life-saving medications. Innovations in flow chemistry have further enhanced its utility by enabling continuous production processes that improve scalability and cost-effectiveness. These advancements are critical for ensuring access to essential medicines worldwide.
In conclusion, Pentane, 3-iodo (CAS No. 1809-05-8) is a multifaceted compound with broad applications across organic synthesis, pharmaceutical research, and materials science. Its unique reactivity and structural properties continue to drive innovation in multiple domains. As research progresses, new uses for this compound are likely to emerge, reinforcing its significance as a cornerstone molecule in modern chemistry.
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